molecular formula C21H15NO4 B6423535 8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide CAS No. 1049118-93-5

8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide

Cat. No.: B6423535
CAS No.: 1049118-93-5
M. Wt: 345.3 g/mol
InChI Key: WAUJPKUFNDYDKW-UHFFFAOYSA-N
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Description

8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide is a complex organic compound that belongs to the class of benzoxepines. This compound is characterized by the presence of a benzoxepine ring fused with a chromenone moiety, and it has a carboxamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the chromenone moiety, which is then coupled with the benzoxepine ring system

    Preparation of Chromenone Moiety: The chromenone moiety can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

    Formation of Benzoxepine Ring: The benzoxepine ring can be formed through a cyclization reaction involving an ortho-substituted phenol and an appropriate alkyne or alkene.

    Coupling and Carboxamide Formation: The chromenone and benzoxepine intermediates are coupled using a palladium-catalyzed cross-coupling reaction. The carboxamide group is then introduced through an amidation reaction using an appropriate amine and coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone moiety, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide
  • 8-methyl-N-(2-oxo-2H-chromen-5-yl)-1-benzoxepine-4-carboxamide
  • 8-methyl-N-(3-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide

Uniqueness

8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide is unique due to its specific substitution pattern and the presence of both chromenone and benzoxepine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

8-methyl-N-(2-oxochromen-6-yl)-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4/c1-13-2-3-14-11-16(8-9-25-19(14)10-13)21(24)22-17-5-6-18-15(12-17)4-7-20(23)26-18/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUJPKUFNDYDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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